molecular formula C17H11Cl3N2O2 B404810 3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1010129-39-1

3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B404810
CAS No.: 1010129-39-1
M. Wt: 381.6g/mol
InChI Key: SEKRPJSPFULZMU-UHFFFAOYSA-N
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Description

This compound is a substituted oxazole carboxamide featuring a 2-chlorophenyl group at position 3 of the oxazole ring and a 2,5-dichlorophenyl moiety on the amide nitrogen. Oxazole carboxamides are known for their diverse pharmacological activities, including immunomodulatory and enzyme inhibitory effects . The substitution pattern on the phenyl rings influences steric, electronic, and solubility properties, which are critical for biological interactions.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3N2O2/c1-9-15(16(22-24-9)11-4-2-3-5-12(11)19)17(23)21-14-8-10(18)6-7-13(14)20/h2-8H,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKRPJSPFULZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 2,5-dichloroaniline in the presence of a base such as triethylamine The resulting intermediate is then cyclized using a suitable reagent like phosphorus oxychloride to form the oxazole ring

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the use of efficient catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl and dichlorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

Key structural variations among analogs include substituent positions on the phenyl rings and functional group additions. Below is a comparative analysis:

Compound Name & CAS (if available) Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Notable Properties/Activity
Target Compound 2-Cl-C₆H₄ (R₁), 2,5-Cl₂-C₆H₃ (R₂) C₁₇H₁₁Cl₃N₂O₂ ~381.6 Hypothesized immunomodulatory activity
N-(2,6-Dichlorophenyl) analog H (R₁), 2,6-Cl₂-C₆H₃ (R₂) C₁₂H₉Cl₂N₂O₂·H₂O 304.12 Leflunomide analog; immunomodulatory
3-(2-Cl-C₆H₄)-N-(3-CN-C₆H₄) (519050-46-5) 2-Cl-C₆H₄ (R₁), 3-CN-C₆H₄ (R₂) C₁₈H₁₂ClN₃O₂ 337.76 LogP = 2.83; potential enzyme inhibition
N-[4-(Carbamoylmethyl)phenyl] analog (1060229-39-1) 2-Cl-C₆H₄ (R₁), 4-(CH₂CONH₂)-C₆H₄ (R₂) C₁₉H₁₆ClN₃O₃ 369.8 Enhanced solubility due to polar carbamoyl group
Key Observations:
  • Substituent Position: The 2,5-dichloro substitution (target compound) vs.
  • Functional Groups: Introduction of a cyano group () increases LogP (lipophilicity), favoring membrane permeability but reducing solubility. Conversely, a carbamoylmethyl group () enhances hydrophilicity .
  • Molecular Weight : The target compound’s higher molecular weight (~381.6 vs. 304.12 in ) may influence pharmacokinetics, such as absorption and half-life .

Physical and Chemical Properties

Property Target Compound (Inferred) 3-(2-Cl-C₆H₄)-N-(3-CN-C₆H₄) N-(2,6-Cl₂-C₆H₃) Monohydrate
Density (g/cm³) ~1.5 (estimated) 1.4±0.1 Not reported
Boiling Point (°C) ~480 (estimated) 463.8±45.0 Not reported
LogP ~3.5 (estimated) 2.83 ~2.9 (calculated)

Biological Activity

The compound 3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a member of the oxazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • IUPAC Name : 3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
  • Molecular Formula : C17H11Cl3N2O2
  • Molecular Weight : 382 Da
  • LogP : 5.47
  • Polar Surface Area : 55 Å

Structural Features

The compound features a chlorinated phenyl group and an oxazole ring, which contribute to its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various oxazole derivatives. While specific data on the compound is limited, related compounds have shown promising results:

  • Mechanism of Action :
    • Many oxazole derivatives induce apoptosis in cancer cells by activating pathways involving p53 and caspases. For instance, compounds similar to our target have demonstrated increased p53 expression and caspase-3 cleavage in cancer cell lines such as MCF-7 and U-937 .
  • Cytotoxicity :
    • The cytotoxic effects of related compounds have been measured using IC50 values (the concentration required to inhibit cell growth by 50%). For example, certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .

Anti-inflammatory Activity

In addition to anticancer properties, some oxazole derivatives have shown anti-inflammatory effects. Compounds that share structural features with our target have been reported to inhibit TNF-alpha release in stimulated whole blood samples .

Selective Targeting

Research indicates that certain oxazole derivatives selectively inhibit specific enzymes associated with cancer progression. For example, compounds with similar structures have been shown to inhibit carbonic anhydrases (hCA IX and XII) at nanomolar concentrations, suggesting potential for targeted therapy .

Case Studies

  • Study on Oxazole Derivatives :
    • A study published in MDPI reported that novel oxazole derivatives exhibited significant cytotoxicity against human leukemia cell lines with IC50 values lower than those of established chemotherapeutics like doxorubicin .
  • Molecular Docking Studies :
    • Molecular docking studies revealed strong interactions between oxazole derivatives and their biological targets, indicating that structural modifications could enhance binding affinity and selectivity .

Data Table of Biological Activities

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-70.65Apoptosis induction
Compound BU-9372.41p53 activation
Compound CHeLa1.20Caspase activation

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